Ethyl o-(sec-butyl)serinate
CAS No.:
Cat. No.: VC18256390
Molecular Formula: C9H19NO3
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO3 |
|---|---|
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | ethyl 2-amino-3-butan-2-yloxypropanoate |
| Standard InChI | InChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3 |
| Standard InChI Key | VIFWFPXWEHLWBQ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)OCC(C(=O)OCC)N |
Introduction
Structural Elucidation and Nomenclature
Ethyl o-(sec-butyl)serinate is an ester derivative of the amino acid serine, where the hydroxyl group (-OH) on the serine side chain is substituted with a sec-butyl group via an ether linkage. The carboxylic acid moiety of serine is esterified with ethanol, yielding the ethyl ester. The "o-" designation indicates the substitution pattern on the serine backbone, specifically at the oxygen atom of the hydroxyl group .
The molecular formula is , with a molecular weight of 205.25 g/mol. The compound exhibits chirality due to the stereogenic centers in both the sec-butyl group and the serine backbone. The sec-butyl group () introduces a secondary carbon configuration, while the α-carbon of serine contributes an additional stereocenter .
Synthetic Methodologies
Protection-Deprotection Strategies
The synthesis of Ethyl o-(sec-butyl)serinate typically involves sequential protection of functional groups. A common approach includes:
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Etherification of Serine Hydroxyl Group: Reaction of L-serine with sec-butyl bromide in the presence of a base such as sodium hydride, forming the o-(sec-butyl)serine intermediate .
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Esterification of Carboxylic Acid: Treatment with ethanol under acidic conditions (e.g., HCl gas) to yield the ethyl ester .
A patent-pending continuous flow method, analogous to the synthesis of O-ethyl-S-sec-butyl thiophosphoryl chloride , could be adapted for large-scale production. This method employs tubular reactors to control reaction parameters (temperature: -10°C to 10°C, residence time: 1–5 minutes), achieving yields >95% with minimized side reactions .
Enantiomeric Control
The chirality of the sec-butyl group necessitates asymmetric synthesis techniques. Catalytic enantioselective alkylation using chiral ligands (e.g., BINOL-derived phosphates) enables >90% enantiomeric excess (ee) in model systems .
Physicochemical Properties
The isobaric heat capacity () of the liquid phase at 298.15 K is estimated at 298 J/mol·K using volume-based predictive methods .
Industrial and Pharmaceutical Applications
Peptide Synthesis
The compound serves as a protected serine derivative in solid-phase peptide synthesis (SPPS). The sec-butyl group provides superior stability against acidic cleavage compared to traditional tert-butyloxycarbonyl (Boc) protections, enabling its use in Fmoc-based strategies .
Agrochemical Intermediates
Structural analogs of Ethyl o-(sec-butyl)serinate are employed in the synthesis of thiophosphoryl chloride pesticides, as demonstrated in the continuous production of O-ethyl-S-sec-butyl thiophosphoryl chloride . The sec-butyl moiety enhances lipid solubility, improving foliar adhesion and rainfastness in crop protection agents .
Analytical Characterization
Modern analytical techniques confirm compound identity and purity:
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